molecular formula C9H5F6NO2 B1395714 2-Nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene CAS No. 1262413-28-4

2-Nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene

Cat. No.: B1395714
CAS No.: 1262413-28-4
M. Wt: 273.13 g/mol
InChI Key: CALVOVXZHZYLOT-UHFFFAOYSA-N
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Description

2-Nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene is an organic compound that features both nitro and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical properties and reactivity of the compound. The presence of trifluoromethyl groups often imparts unique characteristics such as increased lipophilicity and metabolic stability, making such compounds of interest in various fields including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene typically involves the nitration of a precursor compound that already contains the trifluoromethyl groups. A common synthetic route might include:

    Starting Material: A benzene derivative with trifluoromethyl groups.

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro and trifluoromethyl groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution: Halogenating agents, Friedel-Crafts acylation reagents, etc.

Major Products

    Reduction: Conversion of the nitro group to an amine group.

    Substitution: Introduction of various substituents on the aromatic ring, depending on the reagents used.

Scientific Research Applications

2-Nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene can be used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds due to its unique functional groups.

    Medicine: Exploration of its pharmacological properties for drug development.

    Industry: Use in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance binding affinity and selectivity due to their electronic and steric effects.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-1-(trifluoromethyl)benzene: Lacks the additional trifluoroethyl group.

    4-Nitro-1-(2,2,2-trifluoroethyl)benzene: Different positioning of the nitro group.

Uniqueness

The presence of both nitro and trifluoromethyl groups in 2-Nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene imparts unique chemical properties such as increased stability and reactivity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-nitro-1-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F6NO2/c10-8(11,12)4-5-1-2-6(9(13,14)15)3-7(5)16(17)18/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CALVOVXZHZYLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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